(R)-3-Cyclobutyl-2-hydroxypropanoic acid
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Overview
Description
®-3-Cyclobutyl-2-hydroxypropanoic acid is an organic compound characterized by a cyclobutyl group attached to a hydroxypropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Cyclobutyl-2-hydroxypropanoic acid typically involves the following steps:
Cyclobutylation: Introduction of the cyclobutyl group to a suitable precursor.
Hydroxylation: Addition of a hydroxyl group to the propanoic acid backbone.
Industrial Production Methods: Industrial production may involve optimized catalytic processes to ensure high yield and purity. Specific details on industrial methods are often proprietary and vary between manufacturers.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique structural properties.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of ®-3-Cyclobutyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding and subsequent biochemical effects.
Comparison with Similar Compounds
- ®-3-Cyclobutyl-2-hydroxybutanoic acid
- ®-3-Cyclopentyl-2-hydroxypropanoic acid
Comparison:
- Structural Differences: The presence of different ring sizes (cyclobutyl vs. cyclopentyl) or additional carbon atoms in the backbone.
- Unique Properties: ®-3-Cyclobutyl-2-hydroxypropanoic acid is unique due to its specific ring size and functional group arrangement, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-3-cyclobutyl-2-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6(7(9)10)4-5-2-1-3-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTPZRPSKKTNQC-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C[C@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720261 |
Source
|
Record name | (2R)-3-Cyclobutyl-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300854-01-7 |
Source
|
Record name | (2R)-3-Cyclobutyl-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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